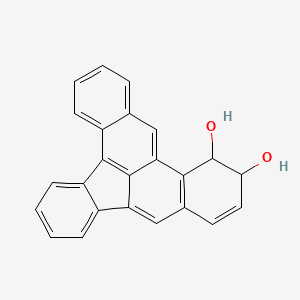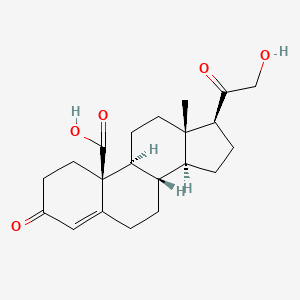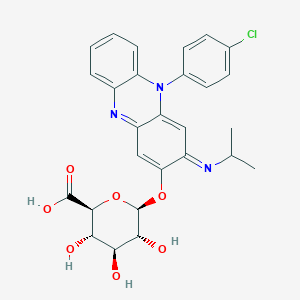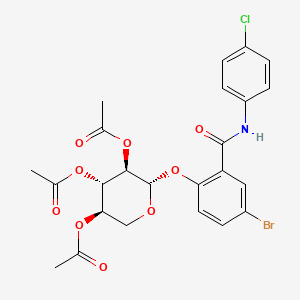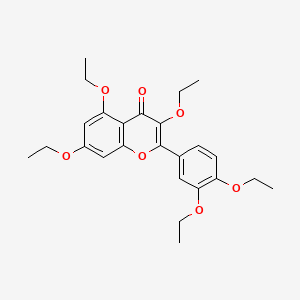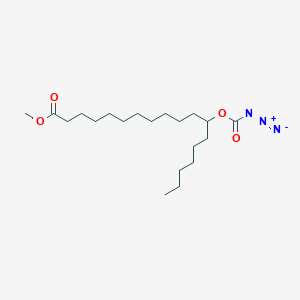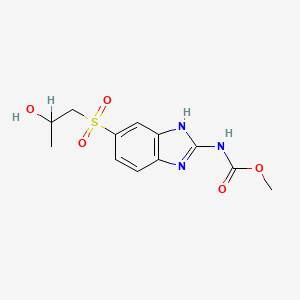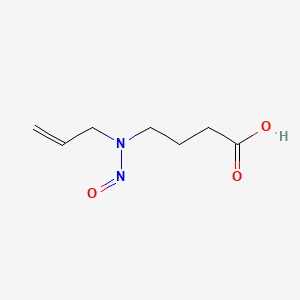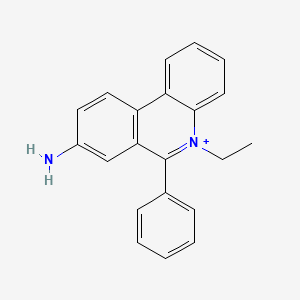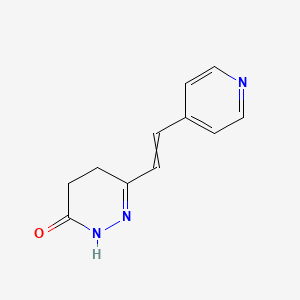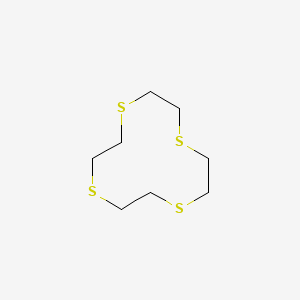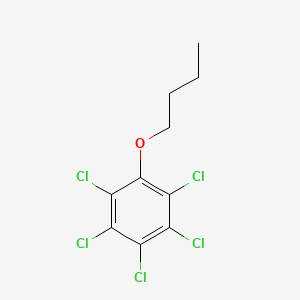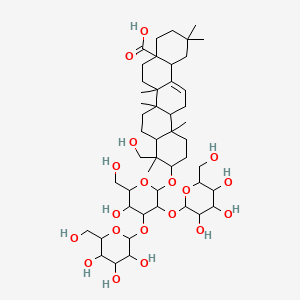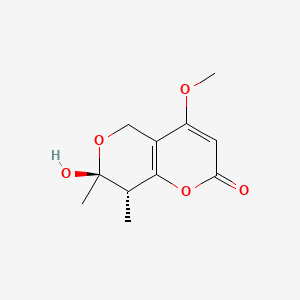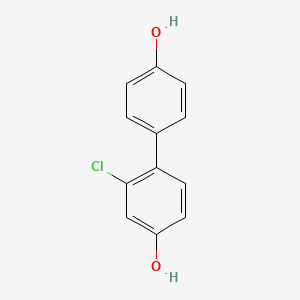
2-Chloro-(1,1'-biphenyl)-4,4'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1,1'-biphenyl-4,4'-diol is a member of the class of hydroxybiphenyls that is biphenyl-4,4'-diol in which the hydrogen at position 2 has been replaced by a chlorine. It is a member of monochlorobenzenes and a member of hydroxybiphenyls. It derives from a biphenyl-4,4'-diol.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- A study explored the crystal structure of 4-chloro-2'-biphenylol, which is closely related to 2-Chloro-(1,1'-biphenyl)-4,4'-diol. It revealed loosely packed crystals containing OH.O bonded tetramers. The study highlighted the inefficient crystal packing and the absence of pseudosymmetry, which reflects the difficulty of finding a dense molecular arrangement that also allows for hydrogen-bond formation (Lehmler et al., 2002).
Synthetic Organic Chemistry
- Another research focused on the synthesis of substituted 1,5-Dioxaspiro[2.4]heptanes from 2,3-Dichloroprop-1-ene. This process utilized 4,4′-di(tert-butyl)biphenyl as a catalyst and is relevant for the production of structural units present in many biologically active compounds (Alonso et al., 2002).
Environmental Toxicology
- A 2008 study discussed how chlorination increases the persistence of semiquinone free radicals derived from polychlorinated biphenyl hydroquinones and quinones. This finding is significant in understanding the environmental impact and behavior of such compounds (Song et al., 2008).
Chemical Reactions
- Research in 2023 demonstrated the palladium-catalyzed C-H arylation of [1,1'-biphenyl]-2-ols with chloroarenes. This reaction showed a broad substrate scope and potential applications in pharmaceuticals (Kinoshita et al., 2023).
Chemical Analysis Techniques
- A study on the development of SPE/HPLC-DAD for determining residues of selected disinfectant agents in surface water included Biphenyl-2-ol, which is structurally similar to 2-Chloro-(1,1'-biphenyl)-4,4'-diol. This research is critical for environmental monitoring and safety assessments (Baranowska & Wojciechowska, 2012).
Propiedades
Número CAS |
56858-70-9 |
|---|---|
Nombre del producto |
2-Chloro-(1,1'-biphenyl)-4,4'-diol |
Fórmula molecular |
C12H9ClO2 |
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
3-chloro-4-(4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H9ClO2/c13-12-7-10(15)5-6-11(12)8-1-3-9(14)4-2-8/h1-7,14-15H |
Clave InChI |
SDDOUBZCBHJDLO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)O)Cl)O |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=C(C=C2)O)Cl)O |
Otros números CAS |
56858-70-9 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



